molecular formula C8H8BrCl B2611322 1-(Bromomethyl)-3-chloro-5-methylbenzene CAS No. 62358-81-0

1-(Bromomethyl)-3-chloro-5-methylbenzene

Cat. No. B2611322
CAS RN: 62358-81-0
M. Wt: 219.51
InChI Key: CUKRIDTZJKXGKH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-5-methylbenzene, commonly known as BMMCB, is an aromatic compound with a molecular formula of C7H7BrCl. It is a colorless, volatile liquid with a pungent odor. It is commonly used as a reagent in organic synthesis, and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. BMMCB is also used as a flame retardant and as a catalyst in the production of polymers.

Scientific Research Applications

Bromination and Conversion into Sulfur-functionalized Derivatives

1-(Bromomethyl)-3-chloro-5-methylbenzene has been explored in the context of bromination reactions. For example, the NBS bromination of related dimethylbenzenes has been studied, leading to products like 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. Such reactions can be pivotal in creating sulfur-containing quinone derivatives, as seen in the work of Aitken et al. (2016) from "Tetrahedron Letters" (Aitken et al., 2016).

Synthesis of Hyperbranched Polyethers

In polymer chemistry, 1-(Bromomethyl)-3-chloro-5-methylbenzene derivatives like 5-(Bromomethyl)-1,3-dihydroxybenzene have been used in synthesizing hyperbranched polyethers. Such polymers, characterized by a high molecular weight, have been investigated for various applications, as reported by Uhrich et al. (1992) in "Macromolecules" (Uhrich et al., 1992).

Molecular Scaffold Preparation

1-(Bromomethyl)-3-chloro-5-methylbenzene and its analogs have been used in preparing molecular scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. These scaffolds serve as foundational structures for various molecular receptors, highlighting their significance in chemical synthesis and design. This application was detailed by Wallace et al. (2005) in "Synthesis" (Wallace et al., 2005).

Anisotropic Displacement Parameters Study

Studies like those by Mroz et al. (2020) in "Acta Crystallographica. Section C, Structural Chemistry" have utilized 1-(Bromomethyl)-3-chloro-5-methylbenzene to examine anisotropic displacement parameters in isomorphous compounds, contributing to a deeper understanding of molecular structures through X-ray diffraction experiments (Mroz et al., 2020).

Photostimulated Reactions

The compound and its variants have also found use in photostimulated reactions. For instance, the work of Vaillard et al. (2004) in "The Journal of organic chemistry" demonstrated the reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate, leading to the formation of various reduced products (Vaillard et al., 2004).

properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKRIDTZJKXGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-chloro-5-methylbenzene

Synthesis routes and methods I

Procedure details

The mixture of 1-Chloro-3,5-dimethyl-benzene (32 g, 0.23 mol) and N-bromosuccinimide (40.5 g, 0.23M) in carbon tetrachloride (400 ml) was refluxed for 3 hr under a light of 500 W tungsten light. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, hexane) to afford 33 g (68%) of a white solid. 1H NMR (200 MHz, CDCl3) δ: 2.32 (3H, s), 4.39 (2H, s), 7.10 (2H, s), 7.18 (1H, s).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-m-xylene (59.3 g) and dibenzoyl peroxide (5.0 g) in 1.13 L of benzene was heated at reflux. N-Bromosuccinimide (82.2 g) was added in portions over 15 minutes. Heating was continued for an additional 20 minutes until a negative potassium iodide reaction was observed. The reaction mixture was cooled, evaporated and then titurated with hexane (500 ml). The precipitated succinimide was removed by filtration and washed with additional hexane. Concentration afforded 101 g of crude 3-chloro-5-methylbenzyl bromide.
Quantity
59.3 g
Type
reactant
Reaction Step One
Quantity
1.13 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
82.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 5-chloro-m-xylene (14.06 g; 0.1 mol), NBS (17.8 g; 0.1 mol) and AIBN (1.1 g; 6.7 mmol) in CCl4 was refluxed for two hours. The resultant mixture was cooled, and the solid material formed was removed by filtration. Concentration yielded the sub-title compound (17.9 g; 80%).
Quantity
14.06 g
Type
reactant
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Citations

For This Compound
1
Citations
M Mladenovic, A Patsilinakos, A Pirolli… - Journal of chemical …, 2017 - ACS Publications
Monoamine oxidase B (MAO B) catalyzes the oxidative deamination of aryalkylamines neurotransmitters with concomitant reduction of oxygen to hydrogen peroxide. Consequently, the …
Number of citations: 36 pubs.acs.org

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